1-(9H-fluoren-9-yl)-3,19-dioxo-2,8,11,14,21-pentaoxa-4,18-diazatricosan-23-oate
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Overview
Description
1-(9H-fluoren-9-yl)-3,19-dioxo-2,8,11,14,21-pentaoxa-4,18-diazatricosan-23-oate is a complex organic compound with a unique structure that includes a fluorenyl group and multiple ether and amide linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9H-fluoren-9-yl)-3,19-dioxo-2,8,11,14,21-pentaoxa-4,18-diazatricosan-23-oate typically involves the reaction of fluorenyl derivatives with polyether and amide linkages. One common method involves the use of fluorenylmethoxycarbonyl (Fmoc) protected amino acids, which are reacted with polyether chains under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers, which can efficiently handle the complex sequence of reactions required. The use of solid-phase synthesis techniques is also common, allowing for the stepwise assembly of the compound on a solid support, followed by cleavage and purification .
Chemical Reactions Analysis
Types of Reactions
1-(9H-fluoren-9-yl)-3,19-dioxo-2,8,11,14,21-pentaoxa-4,18-diazatricosan-23-oate can undergo various chemical reactions, including:
Oxidation: The fluorenyl group can be oxidized to form fluorenones under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide and ether linkages.
Common Reagents and Conditions
Oxidation: Potassium hydroxide (KOH) in tetrahydrofuran (THF) is commonly used for the oxidation of fluorenyl groups.
Substitution: Trifluoromethanesulfonic acid (TfOH) is used as a catalyst in Friedel-Crafts alkylation reactions involving the fluorenyl group.
Major Products Formed
Scientific Research Applications
1-(9H-fluoren-9-yl)-3,19-dioxo-2,8,11,14,21-pentaoxa-4,18-diazatricosan-23-oate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(9H-fluoren-9-yl)-3,19-dioxo-2,8,11,14,21-pentaoxa-4,18-diazatricosan-23-oate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorenyl group can intercalate into DNA, affecting gene expression and protein synthesis. Additionally, the compound can form stable complexes with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Fluorenylmethoxycarbonyl (Fmoc) amino acids: These compounds share the fluorenyl group and are used in peptide synthesis.
Fluorenones: Oxidized derivatives of fluorenes, used in organic synthesis and materials science.
Uniqueness
1-(9H-fluoren-9-yl)-3,19-dioxo-2,8,11,14,21-pentaoxa-4,18-diazatricosan-23-oate is unique due to its combination of fluorenyl, ether, and amide functionalities, which confer distinct chemical and physical properties. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C29H37N2O9- |
---|---|
Molecular Weight |
557.6 g/mol |
IUPAC Name |
2-[2-[3-[2-[2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propoxy]ethoxy]ethoxy]propylamino]-2-oxoethoxy]acetate |
InChI |
InChI=1S/C29H38N2O9/c32-27(20-39-21-28(33)34)30-11-5-13-36-15-17-38-18-16-37-14-6-12-31-29(35)40-19-26-24-9-3-1-7-22(24)23-8-2-4-10-25(23)26/h1-4,7-10,26H,5-6,11-21H2,(H,30,32)(H,31,35)(H,33,34)/p-1 |
InChI Key |
LGHHBJVGSWYBEX-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCOCCOCCOCCCNC(=O)COCC(=O)[O-] |
Origin of Product |
United States |
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